N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system, and a methoxybenzyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
The primary targets of this compound, which is a pyrimidine derivative, are likely to be certain vital inflammatory mediators . These include prostaglandin E2 (PGE2), inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.
Mode of Action
The compound’s mode of action is associated with the inhibition of PGE2 generated by COX enzymes . Like other non-steroidal anti-inflammatory drugs (NSAIDs), pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .
Biochemical Pathways
The compound affects the biochemical pathways involving the aforementioned inflammatory mediators. By inhibiting the expression and activities of these mediators, the compound can exert anti-inflammatory effects . The downstream effects of this action include the reduction of inflammation and associated symptoms.
Pharmacokinetics
The compound’s lipophilicity could influence its pharmacokinetic properties
Result of Action
The result of the compound’s action is a reduction in inflammation. This is achieved through the inhibition of key inflammatory mediators, leading to a decrease in the inflammatory response . This can potentially alleviate symptoms associated with conditions characterized by inflammation.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to pyrimido[4,5-d]pyrimidine analogs , it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the substituents linked to the ring carbon and nitrogen atoms .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
The synthesis of N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multistep reactions starting from readily available precursors One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[1,2-a]pyrimidine coreThe final step involves the formation of the carboxamide group under mild conditions .
Chemical Reactions Analysis
N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: It exhibits significant biological activities, including anti-inflammatory, antibacterial, and antiviral properties, making it a promising candidate for drug development.
Medicine: Due to its pharmacological properties, the compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be compared with other pyrido[1,2-a]pyrimidine derivatives, such as:
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit similar biological activities but differ in their chemical structure and specific applications.
Benzothiazole derivatives: These compounds also possess significant biological activities, including anti-tubercular properties, but have a different core structure compared to pyrido[1,2-a]pyrimidines.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-8-16-19-10-14(18(23)21(16)11-12)17(22)20-9-13-5-3-4-6-15(13)24-2/h3-8,10-11H,9H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLDXBFHQMIAIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NCC3=CC=CC=C3OC)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.